molecular formula C7H9NO B103791 1-(Pyridin-2-yl)ethanol CAS No. 18728-61-5

1-(Pyridin-2-yl)ethanol

Cat. No. B103791
CAS RN: 18728-61-5
M. Wt: 123.15 g/mol
InChI Key: PPHIIIRFJKDTLG-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)ethanol is a compound that features a pyridine ring attached to an ethanol group. This structure is a common motif in various chemical reactions and has been studied for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound has been utilized in the synthesis of hypocholesteremic agents, as a protecting group for carboxylic acids, and in the formation of chiral pyridines, among other uses .

Synthesis Analysis

The synthesis of compounds related to 1-(Pyridin-2-yl)ethanol has been reported using various methods. For instance, the metabolic formation of a derivative, 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, was observed as a major urinary metabolite in rats, indicating a potential pathway for in vivo synthesis . Additionally, a chemoenzymatic route has been developed to produce optically active derivatives, such as (R)-1-(pyridin-3-yl)-2-aminoethanol, which is valuable in the synthesis of beta3-adrenergic receptor agonists . Furthermore, the Knoevenagel condensation reaction has been employed to synthesize 1-phenyl-2-(2-pyridyl)ethanol intermediates from 2-picoline and benzaldehyde .

Molecular Structure Analysis

The molecular structure of 1-(Pyridin-2-yl)ethanol derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of 1-phenyl-2-(2-pyridyl)ethanol was determined to crystallize in a monoclinic system with centrosymmetric space group P21/c, and the presence of intermolecular hydrogen bonding was noted . Similarly, the crystal structure of a related compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, was found to crystallize in the monoclinic system space group P21/n, with intermolecular hydrogen bonding playing a role in the crystal packing .

Chemical Reactions Analysis

1-(Pyridin-2-yl)ethanol and its derivatives participate in various chemical reactions. They have been used as catalysts in the oxidation of alcohols to carbonyl compounds under visible light irradiation . They also serve as substrates in Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles, involving multiple bond cleavage and formation . The compound has been resolved into its enantiomers using lipase-catalyzed asymmetric acetylation, demonstrating its utility in producing chiral molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Pyridin-2-yl)ethanol derivatives are influenced by their molecular structure. The presence of the pyridine ring imparts certain electronic characteristics, which can affect reactivity and stability. For instance, the compound has been used as a protecting group for methacrylic acid, showcasing its stability under acidic conditions and its selective cleavage under alkaline conditions or thermal treatment . The compound's ability to form hydrogen bonds also contributes to its physical properties, as seen in the crystal structures of various derivatives .

Scientific Research Applications

Chemical and Thermal Cleavage

1-(Pyridin-2-yl)ethanol, also known as 2-(Pyridin-2-yl)ethanol, has been identified as an effective protecting group for methacrylic acid (MAA). This compound can be selectively removed after polymerization either chemically under alkaline conditions or thermally at or above 110°C. It is stable under acidic conditions and resists catalytic hydrogenolysis. This property makes it a valuable component in the synthesis of polymers and copolymers, especially in applications requiring specific environmental conditions for stability or deprotection (Elladiou & Patrickios, 2012).

Synthesis of Optically Active Compounds

The compound has been used in the chemoenzymatic synthesis of optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety of beta3-adrenergic receptor agonists. This demonstrates its utility in the synthesis of biologically active compounds, particularly in the field of medicinal chemistry (Perrone et al., 2006).

Complexation with Metal Ions

1-(Pyridin-2-yl)ethanol is involved in the formation of various metal complexes. For example, its reaction with pyridine-2-carbaldehyde and subsequent treatment with copper(II) chloride or cadmium(II) chloride results in complex compounds with potential applications in coordination chemistry and material science (Mardani et al., 2019).

Molecular Structure Studies

This compound has been studied for its molecular structure using X-ray crystallography. Such studies provide insights into the compound's crystalline structure and intermolecular interactions, contributing to a better understanding of its chemical properties and potential applications in the synthesis of new materials (Percino et al., 2015).

Tishchenko Reaction Catalysis

1-(Pyridin-2-yl)ethanol derivatives have been used in the synthesis and study of aluminum compounds with applications in catalyzing the Tishchenko reaction. This highlights its role in catalysis and organic synthesis (Han et al., 2015).

Safety And Hazards

While specific safety and hazard information for 1-(Pyridin-2-yl)ethanol is not available, general precautions should be taken while handling this compound, such as avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Future Directions

The future directions of 1-(Pyridin-2-yl)ethanol research could involve its use in the synthesis of novel heterocyclic compounds with potential biological activities . It could also be used in the development of new antimicrobial agents .

properties

IUPAC Name

1-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHIIIRFJKDTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940197
Record name 1-(Pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)ethanol

CAS RN

18728-61-5
Record name α-Methyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18728-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methylpyridine-2-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018728615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
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Record name α-methylpyridine-2-methanol
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Synthesis routes and methods I

Procedure details

A methanol solution (100 mL) of 1-pyridin-2-ylethanone (10.0 g) was cooled to 0° C., sodium borohydride (6.2 g) was added thereto and stirred at that temperature for 4 hours. Then water was added to the reaction solution, and the organic solvent was evaporated off under reduced pressure. The resulting residue was extracted with ethyl acetate. The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated off under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=4/1 to 3/2) to obtain the entitled compound (9.0 g).
Quantity
100 mL
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reactant
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10 g
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reactant
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Quantity
6.2 g
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 2-Acetyl-pyridine (2.0 g, 16.5 mmol) in MeOH (33 mL) is treated by NaBH4 (624 mg, 16.5 mmol) at 0° C. After completion, the reaction mixture is quenched by H2O, EtOAc is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo to provide crude product, which is submitted to the next step without further purification; ES-MS: M+=124.0; 1HNMR(DMSO-d6) 8.45 (d, 1H), 7.75 (td, 1H), 7.50 (d, 1H), 7.20 (dd, 1H), 5.30 (d, 1H), 4.70-4.60 (m, 1H), 1.30 (d, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
624 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Cc1ccc(C(=O)NC2CC2)c(NC(=O)c2ccc(OC(C)c3ccccn3)cc2)c1
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Synthesis routes and methods V

Procedure details

Stir a mixture of (±)-1-(pyridin-2-yl)-ethanol (21.2 mmol), 4 A molecular sieves powder (3 g), vinyl acetate (6 mL) and lipase Candida Antarctica acrylic resin (0.87 g) in i-Pr2O (40 mL) at ambient temperature overnight-(J. Org. Chem. 1998, 63, 2481-2487; Synlett 1999, 41-44). Remove the solid residue by filtration. Evaporate the volatile substances and purify by chromatography eluting with hexane/EtOAc (7:3 to 1:1) to give the faster eluting (R)acetic acid 1-(pyridin-2-yl)-ethyl ester as colorless oil (50%) and the slower eluting (S)-alcohol as light yellow oil (43%). Dissolve (R)-acetic acid 1-(pyridin-2-yl)-ethyl ester (9.620 mmol) in methanol (50 mL) and add potassium carbonate (38.48 mmol) in water (10 mL). Stir the mixture at ambient temperature for 4 h. Dilute with brine, extract three times with EtOAc, dry over anhydrous Na2SO4, filter through a short pad of silica gel and concentrate in vacuo to give the desired intermediate as a colorless oil (89%).
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21.2 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
powder
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acrylic resin
Quantity
0.87 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
(R)-acetic acid 1-(pyridin-2-yl)-ethyl ester
Quantity
9.62 mmol
Type
reactant
Reaction Step Three
Quantity
38.48 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
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Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
126
Citations
T Nishihara, A Shiomi, S Kadotani, T Nokami, T Itoh - Green Chemistry, 2017 - pubs.rsc.org
Three types of triazolium cetyl-PEG10 sulfate ionic liquid were synthesized and their activation of Burkholderia cepacia lipase was investigated; both the reaction rate and …
Number of citations: 27 pubs.rsc.org
A Gomtsyan, RG Schmidt, EK Bayburt… - Journal of medicinal …, 2016 - ACS Publications
Transient receptor potential vanilloid 3 (TRPV3) is a Ca 2+ - and Na + -permeable channel with a unique expression pattern. TRPV3 is found in both neuronal and non-neuronal tissues, …
Number of citations: 34 pubs.acs.org
S Kadotani, R Inagaki, T Nishihara… - ACS Sustainable …, 2017 - ACS Publications
Three types of quaternary ammonium salts, tris(diethylamino)cyclopropenium cetyl-PEG10 sulfate (TAC1), N,N,N,N-tetraethylammonium cetyl-PEG10 sulfate (TEA), and N,N-…
Number of citations: 2 pubs.acs.org
S Kadotani, T Nokami, T Itoh - Tetrahedron, 2019 - Elsevier
Three types of pyridinium salts, ie, 1-ethylpyridin-1-ium cetyl-PEG 10 sulfate (PY ET ), 1-butylpyridin-1-ium cetyl-PEG 10 sulfate (PY BU ), and 1-(3-methoxypropyl)pyridin-1-ium cetyl-…
Number of citations: 8 www.sciencedirect.com
NS Çolak, E Kalay, E Şahin - Synthetic Communications, 2021 - Taylor & Francis
Asymmetric bioreduction of aromatic and heteroaromatic ketones is an important process in the production of precursors of biologically active molecules. In this study, the bioreduction …
Number of citations: 9 www.tandfonline.com
A Solís, RM Martínez, F Cervantes… - Biocatalysis and …, 2019 - Taylor & Francis
The reduction of substituted benzaldehydes, benzaldehyde, acetophenone and 2-acetylpyridine to the corresponding alcohols was conducted under mild reaction conditions using …
Number of citations: 4 www.tandfonline.com
Y Matsubara, S Kadotani, T Nishihara… - Biotechnology …, 2015 - Wiley Online Library
Lipases are among the most widely used enzymes applicable for various substrates; however, the slow reactions or poor enantioselective reactions are sometimes obtained. To …
Number of citations: 19 onlinelibrary.wiley.com
L Francàs, RM González-Gil, A Poater… - Inorganic …, 2014 - ACS Publications
A new tetradentate dinucleating ligand [1,1′-(4-methyl-1H-pyrazole-3,5-diyl)bis(1-(pyridin-2-yl)ethanol)] (Hpbl) containing an O/N mixed donor set of atoms has been synthesized and …
Number of citations: 8 pubs.acs.org
P KumaráBehera, S KumaráSahu… - New Journal of …, 2021 - pubs.rsc.org
Herein, we report a new protocol for the dehydrogenative oxidation of aryl methanols using the cheap and commercially available catalyst CuSeO3·2H2O. Oxygen-bridged [Cu–O–Se] …
Number of citations: 3 pubs.rsc.org
AA Kitos, CG Efthymiou, MJ Manos… - Dalton …, 2016 - pubs.rsc.org
The reactions of various copper(II) sources with 2-acetylpyridine, (py)(me)CO, and 2-benzoylpyridine, (py)(ph)CO, under strongly basic conditions have been studied and novel ligand …
Number of citations: 28 pubs.rsc.org

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